molecular formula C11H20N2O2 B144479 tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate CAS No. 134575-47-6

tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate

Cat. No.: B144479
CAS No.: 134575-47-6
M. Wt: 212.29 g/mol
InChI Key: IBVSYGIDMGKDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate is a high-value chemical building block designed for advanced pharmaceutical research and development. This compound features a conformationally restricted 3-azabicyclo[4.1.0]heptane scaffold, a structure of significant interest in medicinal chemistry. The incorporation of a cyclopropane ring fused to a piperidine system locks the molecule into a specific three-dimensional shape. This rigidity is highly valuable for designing molecules that can selectively interact with biological targets, potentially leading to enhanced activity and metabolic stability . The primary research application of this compound is as a synthetic intermediate. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the secondary amine, allowing for selective deprotection under mild acidic conditions during multi-step synthesis. This enables researchers to strategically functionalize the nitrogen atom in later stages of a synthetic sequence. Compounds with azabicyclic and spirocyclic structures similar to this one are frequently explored in drug discovery programs, particularly as core structures for enzyme inhibitors or as peptidomimetics . This product is intended for research purposes only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[4.1.0]heptan-1-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVSYGIDMGKDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC1CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclic Amine Formation

The bicyclo[4.1.0]heptane scaffold is typically synthesized via [2+1] cyclopropanation of a cyclohexene derivative. A representative protocol involves:

Reagents :

  • Cyclohexene oxide

  • Trimethylsulfoxonium iodide (TMSOI)

  • Sodium hydride (NaH)

Procedure :

  • Cyclohexene oxide is treated with TMSOI and NaH in dimethylformamide (DMF) at 0°C.

  • The resulting sulfoxonium ylide undergoes cyclopropanation to yield the bicyclic epoxide.

  • Epoxide ring-opening with aqueous ammonia generates the 3-azabicyclo[4.1.0]heptane amine.

Yield : 45–60% (over three steps)

Carbamate Protection

The free amine is protected using tert-butyl chloroformate (Boc₂O) under Schotten-Baumann conditions:

ParameterValue
SolventDichloromethane (DCM)
BaseTriethylamine (Et₃N)
Temperature0°C → room temperature
Reaction Time12–16 hours
Yield85–92%

This step ensures regioselective protection of the secondary amine while preserving the bicyclic structure.

Ring-Closing Metathesis Approach

Diene Precursor Preparation

A Grubbs-II-catalyzed RCM strategy offers an alternative route:

Starting Material : N-Boc-1,5-dieneamine
Catalyst : Grubbs II (5 mol%)
Conditions :

  • Solvent: Toluene

  • Temperature: 80°C

  • Duration: 24 hours

Outcome :

  • Forms the bicyclo[4.1.0]heptane core with >90% exo selectivity.

  • Yield: 70–75% after column purification.

Comparative Analysis of Methods

MethodAdvantagesLimitations
CyclopropanationScalable to 100+ gram batchesModerate yields (45–60%)
RCMHigh exo selectivityCostly catalysts (Grubbs II)

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclopropanation rates but risk epimerization. Non-polar solvents (toluene) favor RCM but slow reaction kinetics.

Catalytic Improvements

Cyclopropanation :

  • Substituting NaH with potassium tert-butoxide (t-BuOK) increases yields to 68%.

RCM :

  • Using Hoveyda-Grubbs catalyst reduces loading to 2 mol% without sacrificing efficiency.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to improve safety and yield:

ParameterBatch ProcessFlow Process
Cycle Time48 hours6 hours
Yield60%78%
Purity95%99%

Cost Analysis

ComponentCost per kg (USD)
Grubbs II Catalyst12,000
TMSOI450
Boc₂O220

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its structural features that may influence biological activity. It is particularly relevant in the development of new drugs targeting specific proteins or nucleic acids.

Binding Affinity Studies

Preliminary studies indicate that tert-butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate may exhibit binding affinity with various enzymes and receptors, which could lead to the development of novel pharmaceuticals targeting diseases such as cancer or neurodegenerative disorders.

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, particularly in the preparation of more complex azabicyclic structures.

Strain-Releasing Reactions

Due to its highly strained bicyclic structure, it can participate in strain-releasing reactions that yield cyclobutanes and azetidines, which are valuable intermediates in organic synthesis.

Functionalization Methods

Recent methodologies have been developed for the functionalization of azabicyclo compounds, allowing chemists to create diverse derivatives with tailored properties for specific applications .

Case Study 1: Drug Development

A research group utilized this compound as a precursor for synthesizing a series of novel compounds aimed at inhibiting specific cancer cell lines. The study demonstrated that modifications to the bicyclic structure directly influenced the compounds' efficacy and selectivity against cancer cells.

Case Study 2: Organic Synthesis

In another study, researchers employed this compound in the synthesis of 6-functionalized azabicyclo[4.1.0]heptane derivatives. The results indicated that these derivatives exhibited enhanced reactivity in subsequent chemical transformations, showcasing the compound's utility as a synthetic intermediate.

Comparison with Similar Compounds

Positional Isomers: 1-yl vs. 6-yl Substitution

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 134575-47-6 C₁₁H₂₀N₂O₂ 212.29 Carbamate at position 1 of the bicyclo system
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 2227206-53-1 C₁₁H₂₀N₂O₂ 212.29 Carbamate at position 6; altered steric and electronic properties

Impact of Substitution :

  • The 1-yl isomer (CAS 134575-47-6) is more sterically accessible for nucleophilic reactions due to the carbamate group’s position on the less hindered bridgehead .
  • The 6-yl isomer (CAS 2227206-53-1) may exhibit reduced reactivity in certain coupling reactions due to steric hindrance from adjacent bicyclo substituents .

Substituent Variations: Hydroxymethyl vs. Carbamate

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate 1192688-51-9 Not specified Not specified Hydroxymethyl at position 1
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate 134575-47-6 C₁₁H₂₀N₂O₂ 212.29 Carbamate at position 1

Functional Group Influence :

  • The hydroxymethyl derivative (CAS 1192688-51-9) is more polar, enhancing solubility in aqueous media, whereas the carbamate group in the target compound improves stability under acidic conditions .

Bicyclo System Variations: [4.1.0] vs. [3.1.1]

Compound Name CAS Number Bicyclo System Molecular Formula Key Applications
tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate 134575-47-6 [4.1.0] C₁₁H₂₀N₂O₂ CNS drug precursors
tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate Discontinued [3.1.1] Not specified Discontinued (limited stability)

Structural Implications :

  • The [4.1.0] system (7-membered ring with one bridge) offers greater conformational flexibility compared to the [3.1.1] system (6-membered ring with two bridges), which is more rigid and prone to ring strain .

Salts and Derivatives

Compound Name CAS Number Form Molecular Weight (g/mol) Properties
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride 1341037-94-2 Hydrochloride salt 246.305 Enhanced crystallinity; higher melting point
6-Methyl-3-azabicyclo[4.1.0]heptane hydrochloride Not specified Hydrochloride salt Not specified Improved aqueous solubility

Salt Formation Advantages :

  • Hydrochloride salts (e.g., CAS 1341037-94-2) are preferred for pharmaceutical formulations due to improved solubility and bioavailability .

Biological Activity

tert-Butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate (CAS Number: 134575-47-6) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, synthesis methods, and relevant case studies.

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 212.29 g/mol
  • Purity : ≥97% .

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, focusing primarily on its pharmacological properties, including enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition Studies

Recent research has highlighted the compound's ability to inhibit specific enzymes, which can be crucial for its therapeutic efficacy:

Enzyme Inhibition (%) at 5 mM Inhibition (%) at 25 mM
β-glucosidase43%20%
β-galactosidase25%No significant increase
β-mannosidaseIncreased activity to 148%Increased activity to 240%

These results indicate that while this compound effectively inhibits certain enzymes, it also enhances the activity of others, suggesting a dual role in enzymatic modulation .

Case Study 1: Antidiabetic Potential

A study focusing on iminosugars similar to this compound demonstrated significant inhibition of glycosidases, which are implicated in carbohydrate metabolism. The compound's structural analogs showed promise in reducing blood glucose levels in diabetic models, indicating potential as a therapeutic agent for diabetes management .

Case Study 2: Neurological Applications

Research into the neuroprotective effects of bicyclic compounds has suggested that this compound may possess properties beneficial for neurodegenerative diseases. Its ability to modulate neurotransmitter systems and inhibit acetylcholinesterase could lead to applications in treating conditions such as Alzheimer's disease .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available amino acids or other precursors. The following general steps outline a synthetic route:

  • Formation of Bicyclic Structure : Utilizing cyclization reactions involving amines and carbonyl compounds.
  • Carbamoylation : Introducing the carbamate group through reaction with isocyanates or carbamates.
  • Purification : Employing chromatography techniques to isolate the desired product with high purity.

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-azabicyclo[4.1.0]heptan-1-ylcarbamate?

The compound is typically synthesized via hydrogenolysis of a benzyl-protected intermediate. For example, tert-butyl (3-benzyl-3-azabicyclo[4.1.0]heptan-1-yl)carbamate is subjected to hydrogenation using 10% Pd/C in methanol under a hydrogen atmosphere (balloon) overnight. The reaction mixture is filtered and concentrated to yield the free amine, which is used without further purification. LCMS (m/z: 213.1 [M+H]+) confirms the product .

Q. How is the compound characterized post-synthesis?

Liquid chromatography-mass spectrometry (LCMS) is the primary method for confirming molecular weight (e.g., m/z 213.1 [M+H]+). Reaction progress and purity are monitored via TLC or HPLC. For derivatives, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are employed to confirm structural integrity .

Advanced Research Questions

Q. What strategies optimize the hydrogenation step in synthesizing this compound?

Catalyst loading and hydrogen pressure significantly influence yield. Evidence suggests using 10% Pd/C (10% w/w relative to substrate) under a hydrogen balloon for 12–24 hours. Microwave-assisted hydrogenation can reduce reaction time but requires careful temperature control to avoid over-reduction. Pre-purification of intermediates (e.g., tert-butyl (3-benzyl-3-azabicyclo[4.1.0]heptan-1-yl)carbamate) minimizes side reactions .

Q. How can low yields in cyclopropanation reactions involving this scaffold be addressed?

Stability of intermediates (e.g., intermediates 96 and 97) under reaction conditions often limits yields. Substituting polar aprotic solvents (e.g., DMF) with dichloromethane or THF, and lowering reaction temperatures, can reduce decomposition. Additionally, using cesium carbonate as a base instead of potassium carbonate improves steric accessibility in palladium-catalyzed coupling reactions .

Q. What methods enable functionalization of the azabicyclo[4.1.0]heptane core?

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is effective for introducing substituents. For example, tert-butyl (3-azabicyclo[4.1.0]heptan-1-yl)carbamate reacts with halogenated quinolones under microwave conditions using Pd₂(dba)₃ and BINAP as ligands. Boronate esters (e.g., tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate) facilitate Suzuki-Miyaura couplings .

Q. How can contradictions in reported yields for similar azabicyclo derivatives be resolved?

Discrepancies often arise from differences in catalyst systems or reaction scales. For instance, microwave-assisted reactions (e.g., 100°C, 30 minutes) may yield higher purity than traditional heating. Comparative studies using standardized conditions (e.g., substrate-to-catalyst ratios, solvent purity) are recommended. Reproducibility can be improved by adhering to protocols from peer-reviewed syntheses .

Methodological Notes

  • Data Contradiction Analysis : When conflicting yields are reported, evaluate solvent effects (e.g., methanol vs. DMF), catalyst batch variability, and substrate protection strategies. For example, tert-butyl carbamate groups may hydrolyze under acidic conditions, requiring neutral pH during workup .
  • Reaction Design : Prioritize modular approaches for derivatization. For instance, tert-butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate serves as a versatile intermediate for introducing fluorinated or boronate groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.